1-[(Benzyloxy)methoxy]-4-iodobenzene
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Overview
Description
1-[(Benzyloxy)methoxy]-4-iodobenzene is an organic compound that belongs to the class of iodobenzenes It is characterized by the presence of a benzyl-protected methoxy group and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Benzyloxy)methoxy]-4-iodobenzene can be synthesized through a multi-step process involving the protection of hydroxyl groups, halogen exchange reactions, and coupling reactions. One common method involves the bromination of a precursor compound, followed by benzyl protection and subsequent halogen exchange to introduce the iodine atom . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzyloxy)methoxy]-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Ullmann coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The benzyl-protected methoxy group can be selectively oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium or copper catalysts in the presence of bases like potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzenes .
Scientific Research Applications
1-[(Benzyloxy)methoxy]-4-iodobenzene has diverse applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the development of bioactive compounds and molecular probes.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical agents and potential drug candidates.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)methoxy]-4-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, leading to the formation of carbon-carbon bonds . The benzyl-protected methoxy group can be selectively deprotected under acidic or basic conditions, allowing for further functionalization .
Comparison with Similar Compounds
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Similar in structure but with a tert-octyl group, used in polymer synthesis.
1-Iodo-4-methoxybenzene: Lacks the benzyl protection, used in various organic reactions.
Uniqueness: 1-[(Benzyloxy)methoxy]-4-iodobenzene is unique due to its combination of a benzyl-protected methoxy group and an iodine atom, which provides versatility in synthetic applications. The benzyl protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis .
Properties
CAS No. |
920489-99-2 |
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Molecular Formula |
C14H13IO2 |
Molecular Weight |
340.16 g/mol |
IUPAC Name |
1-iodo-4-(phenylmethoxymethoxy)benzene |
InChI |
InChI=1S/C14H13IO2/c15-13-6-8-14(9-7-13)17-11-16-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
SGNYZDRAAQVIKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCOC2=CC=C(C=C2)I |
Origin of Product |
United States |
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